2-Amino-5-methylbenzamide
Overview
Description
2-Amino-5-methylbenzamide is an organic compound with the molecular formula C8H10N2O . It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-methylbenzamide can be synthesized through several methods. One common method involves the reaction of 5-methylisatin with ammonia hydrate and hydrogen peroxide in dimethyl sulfoxide (DMSO) at room temperature. The reaction mixture is stirred at 30°C in a sealed vessel for four hours, followed by extraction and purification to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the use of 2-amino-5-methylbenzoic acid as a starting material. This compound is reacted with reagents such as N,N’-carbonyldiimidazole and oxalyl chloride under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in DMSO at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents like sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-Amino-5-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino group at the second position and the methyl group at the fifth position on the benzene ring play crucial roles in its reactivity. These functional groups enable the compound to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
- 2-Amino-5-chlorobenzamide
- 2-Amino-5-fluorobenzamide
- 2-Amino-5-methylbenzoic acid
Comparison: 2-Amino-5-methylbenzamide is unique due to the presence of both an amino group and a methyl group on the benzene ring. This structural feature imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs. For instance, the presence of the methyl group enhances its nucleophilicity, making it more suitable for substitution reactions .
Properties
IUPAC Name |
2-amino-5-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGVPKOCZZLTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438112 | |
Record name | 2-Amino-5-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40545-33-3 | |
Record name | 2-Amino-5-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of 2-Amino-5-methylbenzamide as a starting material contribute to the development of the novel thymidylate synthase (TS) inhibitor ADDF?
A1: The scientific paper describes the synthesis of a novel thymidylate synthase (TS) inhibitor called N-[4-[[(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-6- yl)methyl]amino]benzoyl]-L-glutamic acid, also referred to as "2-aza-2-desamino-5,8- dideazafolic acid" (ADDF) []. The synthesis starts with This compound, which undergoes a four-step sequence: diazotization, benzylic bromination, condensation with dimethyl N-(4-aminobenzoyl)-L-glutamate, and finally, ester hydrolysis, to yield ADDF. This suggests that This compound serves as a crucial building block, providing the core structure upon which subsequent modifications are performed to achieve the desired TS inhibitory activity.
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